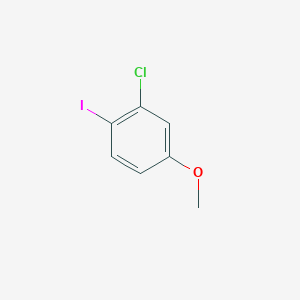

2-Chloro-1-iodo-4-methoxybenzene

Descripción

Significance of Substituted Aryl Halides in Modern Organic Synthesis

Substituted aryl halides are foundational components in modern organic synthesis, primarily due to their role as electrophiles in a multitude of cross-coupling reactions. wikipedia.orgiitk.ac.in These reactions, which form carbon-carbon and carbon-heteroatom bonds, have revolutionized the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrsc.org

Key transformations involving aryl halides include:

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an aryl halide and an aryl or vinyl boronic acid, valued for its mild conditions and the low toxicity of its reagents. avantorsciences.com

Heck Reaction: The palladium-catalyzed reaction of an aryl halide with an alkene. numberanalytics.com

Buchwald-Hartwig Amination: A palladium-catalyzed process that forms a bond between an aryl halide and an amine. numberanalytics.com

Organometallic Reagent Formation: Aryl halides react with metals like lithium or magnesium to form organolithium or Grignard reagents, which act as sources of aryl anions for further reactions. wikipedia.org

The reactivity of aryl halides in these processes is heavily dependent on the nature of the halogen. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, aryl iodides are the most reactive substrates, often allowing for milder reaction conditions, while aryl chlorides are less reactive but more cost-effective and widely available. wikipedia.org This differential reactivity is a cornerstone of selective synthesis.

Positioning of 2-Chloro-1-iodo-4-methoxybenzene within Halogenated Anisole (B1667542) Chemistry

This compound is a dihalogenated anisole derivative that holds a specific and strategic position within this chemical class. Its structure, featuring both a chloro and an iodo substituent on the anisole framework, makes it a valuable tool for sequential and site-selective cross-coupling reactions. acs.org The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows chemists to functionalize the molecule in a stepwise manner. Typically, the more labile C-I bond can be selectively targeted in cross-coupling reactions under conditions that leave the more robust C-Cl bond intact. wikipedia.org This allows for the introduction of a first substituent at the iodo-position, followed by a different transformation at the chloro-position.

The methoxy (B1213986) group at the para-position relative to the iodine atom is an ortho-para directing, activating group. wikipedia.org This electronic influence renders the aromatic ring more electron-rich and susceptible to electrophilic substitution, while also modulating the reactivity of the halogenated positions. wikipedia.org The compound is a reactive, electron-rich molecule that can be used for various synthetic purposes. biosynth.com

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 219735-98-5 | biosynth.comfluorochem.co.uk |

| Molecular Formula | C₇H₆ClIO | biosynth.comnih.gov |

| Molecular Weight | 268.48 g/mol | biosynth.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | COC1=CC(=C(C=C1)I)Cl | nih.gov |

| Monoisotopic Mass | 267.91519 Da | nih.gov |

This table is interactive. Click on the headers to sort the data.

Historical Context and Evolution of Research on Halogenated Methoxybenzene Scaffolds

The study of halogenated aromatic compounds has a rich history, initially driven by their discovery in natural sources, particularly from marine organisms. nih.gov Thousands of organohalogen compounds have been identified from nature, showcasing the prevalence of biological halogenation processes. rsc.org In synthetic chemistry, the development of methods for direct halogenation of aromatic rings, such as electrophilic aromatic substitution, was a critical early step. wikipedia.org

Research on halogenated methoxybenzenes, or haloanisoles, gained momentum with the broader development of synthetic methodology. Initially, these compounds were often studied in the context of environmental chemistry due to their formation from the microbial methylation of halogenated phenols, which were used as biocides. researchgate.netnih.gov

The modern era of research on these scaffolds is dominated by their application in transition metal-catalyzed cross-coupling reactions. The pioneering work on reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings in the latter half of the 20th century provided the tools to unlock the synthetic potential of molecules like this compound. numberanalytics.comavantorsciences.com More recent advances have focused on achieving higher selectivity, especially in polyhalogenated systems, and on activating less reactive C-Cl and even C-O bonds in anisole derivatives. acs.orgnih.govnih.gov The evolution of this field has transformed halogenated methoxybenzenes from environmental curiosities to highly sophisticated building blocks for constructing complex, high-value molecules. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBVHCKCKXFVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1 Iodo 4 Methoxybenzene

Directed Synthetic Routes via Electrophilic and Nucleophilic Substitution

The synthesis of 2-chloro-1-iodo-4-methoxybenzene often begins with strategic modifications of simpler, commercially available precursors. These methods rely on the directing effects of existing substituents on the aromatic ring to achieve the desired regiochemistry.

Strategic Functionalization of Methoxybenzene Precursors

Methoxybenzene, or anisole (B1667542), and its derivatives are common starting points for the synthesis of this compound. The methoxy (B1213986) group is an ortho-, para-directing activator for electrophilic aromatic substitution, which heavily influences the position of incoming electrophiles. A common precursor is 4-methoxyaniline (p-anisidine), where the amino group can be strategically replaced after directing the initial halogenation steps. For instance, the amino group can direct chlorination to the ortho position before being converted into an iodo group via a Sandmeyer-type reaction. nih.gov

Another approach involves the direct halogenation of 4-chloroanisole (B146269) or 4-iodoanisole. However, controlling the regioselectivity of the second halogenation can be challenging due to the competing directing effects of the existing substituents.

Regioselective Halogenation (Chlorination and Iodination) Protocols

Achieving the precise 2-chloro-1-iodo substitution pattern on a 4-methoxybenzene framework requires careful selection of halogenating agents and reaction conditions to control regioselectivity.

Chlorination: The direct chlorination of anilines can be achieved using reagents like copper(II) chloride (CuCl2). beilstein-journals.org For substrates like 4-methoxyaniline, chlorination tends to occur at the position ortho to the activating amino group. acs.org The use of ionic liquids as solvents can enhance both the yield and regioselectivity of this transformation under mild conditions. beilstein-journals.org

Iodination: Electrophilic iodination is a key step in many synthetic routes. A variety of reagents can be employed, including N-iodosuccinimide (NIS) often in the presence of an acid catalyst, and iodine monochloride (ICl). uky.edu The combination of iodine with a silver salt, such as silver sulfate (B86663) (Ag2SO4) or silver salts with non-coordinating anions like AgSbF6, can provide high regioselectivity for the iodination of chlorinated anisoles. uky.edunih.gov For instance, the iodination of chlorinated anisoles using Ag2SO4/I2 in acetonitrile (B52724) has been shown to favor the formation of the para-iodinated product. uky.edu Iron(III) chloride has also been demonstrated as an effective catalyst for the highly regioselective iodination of activated arenes like anisole using NIS. acs.org

A plausible synthetic sequence could involve the initial chlorination of 4-methoxyaniline to yield 2-chloro-4-methoxyaniline, followed by a regioselective iodination.

| Reagent System | Substrate | Product(s) | Key Observation | Reference |

| CuCl2 in Ionic Liquid | Aniline derivatives | para-Chloroanilines | High yield and regioselectivity under mild conditions. | beilstein-journals.org |

| Ag2SO4/I2 in Acetonitrile | Chlorinated anisoles | para-Iodinated products | Improved para regioselectivity. | uky.edu |

| FeCl3/NIS | Anisole | p-Iodoanisole | Rapid and highly regioselective iodination. | acs.org |

| I2/DMSO | 4-Methoxyphenylhydrazine | 1-Iodo-4-methoxybenzene | High yield in a gram-scale synthesis. | acs.org |

Diazotization and Sandmeyer/Balz-Schiemann Type Reactions for Halogen Introduction

The Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for synthesizing aryl halides that are otherwise difficult to obtain through direct halogenation. wikipedia.org

A common strategy for synthesizing this compound involves the diazotization of 2-chloro-4-methoxyaniline. The starting amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. organic-chemistry.org This intermediate can then be treated with a copper(I) halide (e.g., CuCl for chlorination, CuBr for bromination) to yield the aryl halide. wikipedia.orgmasterorganicchemistry.com For the introduction of iodine, the diazonium salt is typically treated with potassium iodide, a reaction that often does not require a copper catalyst. organic-chemistry.org

The Balz-Schiemann reaction is a related process used specifically for the introduction of fluorine, where the diazonium salt is converted to a tetrafluoroborate (B81430) salt, which upon heating, yields the aryl fluoride. masterorganicchemistry.com While not directly used for synthesizing the title compound, it highlights the versatility of diazonium salt chemistry.

A synthetic pathway could be:

Chlorination of 4-methoxyaniline to 2-chloro-4-methoxyaniline.

Diazotization of 2-chloro-4-methoxyaniline.

Reaction of the resulting diazonium salt with potassium iodide to introduce the iodine atom at the 1-position.

| Reaction | Starting Material | Reagents | Product | Key Features | Reference |

| Sandmeyer (Chlorination) | Aryl diazonium salt | CuCl | Aryl chloride | Radical-nucleophilic aromatic substitution. | wikipedia.org |

| Sandmeyer (Bromination) | Aryl diazonium salt | CuBr | Aryl bromide | Versatile method for halogen introduction. | wikipedia.org |

| Sandmeyer (Iodination) | Aryl diazonium salt | KI | Aryl iodide | Often does not require a copper catalyst. | organic-chemistry.org |

| Balz-Schiemann | Aryl diazonium tetrafluoroborate | Heat | Aryl fluoride | Specific for fluorination. | masterorganicchemistry.com |

Advanced Cross-Coupling Chemistry in this compound Synthesis

Cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient ways to form carbon-carbon and carbon-heteroatom bonds. These methods can be employed in the later stages of a synthesis to construct the target molecule or to further functionalize it.

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are widely used due to their high efficiency and functional group tolerance. acs.orguwindsor.ca The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed processes, enabling selective functionalization at the 1-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound could be coupled with a boronic acid or ester at the iodo-position, leaving the chloro-substituent intact for subsequent transformations. acs.org

Heck Coupling: This reaction couples an organohalide with an alkene. The iodo-position of the title compound would be the preferred site for this transformation.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. Selective coupling at the C-I bond of this compound is readily achievable. nih.gov

These reactions typically employ a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, along with a suitable ligand and base. uwindsor.camdpi.com

Copper-Mediated Coupling Reactions (e.g., Ullmann)

The Ullmann reaction is a classic copper-mediated method for forming carbon-carbon or carbon-heteroatom bonds, typically involving the coupling of aryl halides. acs.orgorganic-chemistry.org The traditional Ullmann condensation requires high temperatures, but modern modifications using ligands can facilitate the reaction under milder conditions. rug.nl

The Ullmann homocoupling of aryl iodides can be achieved using copper-based catalysts to produce symmetrical biaryls. nih.gov For a molecule like this compound, a copper-catalyzed Ullmann-type reaction could potentially be used to form a C-C bond at the iodo-position. For instance, the coupling of two molecules of an iodo-containing precursor could be envisioned, although controlling selectivity in a heterocoupling scenario would be critical. The reactivity order in Ullmann reactions is generally Ar-I > Ar-Br > Ar-Cl, which again favors selective reaction at the C-I bond. rug.nl

| Reaction | Catalyst System | Substrates | Product Type | Key Features | Reference |

| Suzuki-Miyaura | Palladium catalyst, base | Organoboron reagent, Organohalide | Biaryl | High functional group tolerance. | uwindsor.caacs.org |

| Heck | Palladium catalyst, base | Alkene, Organohalide | Substituted alkene | Forms C-C bond with an alkene. | nih.gov |

| Sonogashira | Palladium/Copper catalyst, base | Terminal alkyne, Organohalide | Aryl alkyne | Selective for C-I bond. | nih.gov |

| Ullmann | Copper catalyst | Aryl halides | Biaryl (homo- or hetero-coupled) | Classic method, modern variants have milder conditions. | acs.orgorganic-chemistry.org |

Stereoselective Synthesis of Complex Aryl Systems

This compound is a valuable precursor for the construction of complex, sterically hindered aryl systems, which are integral to pharmaceuticals and materials science. researchgate.net The differential reactivity of its two halogen substituents—the more reactive iodine and the less reactive chlorine—is key to its utility. The carbon-iodine bond is weaker and more readily participates in metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This reactivity difference allows for sequential, site-selective functionalization, enabling the controlled and stereoselective assembly of intricate molecular architectures.

A primary application of such precursors is in transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. For instance, the iodo-position can be selectively coupled with a boronic acid (Suzuki), an alkene (Heck), or an alkyne (Sonogashira), leaving the chloro-substituent intact for subsequent transformations. This stepwise approach is fundamental in building complex molecules where the three-dimensional arrangement of atoms is critical.

While specific studies detailing the stereoselective reactions of this compound are not broadly documented in readily available literature, the principles can be illustrated by analogous transformations. For example, stereoselective methods are crucial in the synthesis of chiral sulfoxides and pyrrolidinones from aryl precursors. acs.orgucl.ac.uk In one-pot reactions that generate multiple contiguous stereocenters, the precise introduction of aryl groups from precursors like this compound is a critical step. ucl.ac.uk

The following table summarizes representative stereoselective reactions where halogenated aryl compounds are key starting materials, highlighting the potential applications for this compound.

| Reaction Type | Catalyst/Reagent | Product Type | Stereocontrol Method | Potential Application | Ref |

| Suzuki Coupling | Palladium catalyst, Chiral Ligand | Axially Chiral Biaryls | Atroposelective coupling | Ligand Synthesis, Pharmaceuticals | nih.gov |

| Nitro-Mannich Reaction | Diorganozinc, Chiral Ligand | Substituted Pyrrolidinones | Diastereoselective cyclization | Bioactive Heterocycles | ucl.ac.uk |

| Reductive Coupling | Nickel catalyst, Chiral Terpyridine Ligand | β-C-Aryl Glucosides | Stereoselective glycosylation | Glycomimetics, Drug Discovery | sciengine.com |

| Oxidative Rearrangement | Chiral Hypervalent Iodine Reagent | α-Aryl Ketones | Enantioselective 1,2-aryl migration | Chiral Building Blocks | cardiff.ac.uk |

These examples underscore the strategic importance of selectively functionalized synthons like this compound in modern asymmetric synthesis, where achieving high levels of stereocontrol is paramount. acs.orgcardiff.ac.uk

Chemoenzymatic and Biocatalytic Pathways to Halogenated Methoxybenzenes

The synthesis of halogenated aromatic compounds is increasingly benefiting from chemoenzymatic and biocatalytic methods, which offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. nih.gov These approaches combine the precision of enzymes with the practicality of chemical reactions, paving the way for more sustainable production of compounds like this compound. nih.gov

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. researchgate.net In the context of halogenated methoxybenzenes, key enzymatic reactions include:

Enzymatic Halogenation : Halogenase enzymes, particularly vanadium-dependent chloroperoxidases (VCPOs), can catalyze the regioselective chlorination and bromination of aromatic rings. nih.gov A chemoenzymatic strategy could involve the enzymatic chlorination of a precursor like 4-iodoanisole.

Precursor-Directed Biosynthesis : Microorganisms can be engineered to accept synthetic precursors and incorporate them into their metabolic pathways. By feeding a halogenated precursor to a microbe with an engineered polyketide synthase (PKS) pathway, novel halogenated natural product analogues can be generated. mdpi.com

Biocatalytic Coupling Reactions : Microorganisms like Desulfovibrio desulfuricans can reduce soluble palladium(II) to generate palladium nanoparticles (bio-Pd). rsc.org These nanoparticles are effective catalysts for C-C coupling reactions, such as the Heck reaction, using substrates like 1-iodo-4-methoxybenzene. rsc.org This method merges biocatalysis (catalyst preparation) with chemocatalysis (the coupling reaction).

The table below outlines some biocatalytic systems and their relevance to the synthesis of halogenated aromatic compounds.

| Biocatalytic System | Enzyme/Microbe | Reaction Type | Substrate Example | Significance | Ref |

| Chemoenzymatic Halogenation | Vanadium Chloroperoxidase (VCPO) | Electrophilic Halogenation | Biaryls, Phenols | Provides regioselectivity for installing halogens on complex molecules. | nih.gov |

| Biocatalytic C-C Coupling | Cupriavidus necator (generates Pd nanoparticles) | Heck Coupling | 1-Iodo-4-methoxybenzene | Green synthesis of a catalyst for key bond-forming reactions. | rsc.org |

| Precursor-Directed Biosynthesis | Polyketide Synthase (PKS) III | Polyketide Synthesis | Acyl-NAC thioesters | Potential to generate novel, complex halogenated bioactive compounds. | mdpi.com |

| New-to-Nature Carbene Transfer | Engineered Aeropyrum pernix protoglobin (ApePgb) | Cyclopropanation, N-H Insertion | Aryl diazirines | Expands the scope of biocatalysis to include reactions with highly reactive intermediates. | researchgate.net |

These emerging biocatalytic and chemoenzymatic routes represent a significant advance, offering pathways to valuable halogenated intermediates under environmentally benign conditions. nih.govru.nl

Green Chemistry Considerations in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netpandawainstitute.com The synthesis of a polysubstituted aromatic compound like this compound traditionally involves multiple steps that can be resource-intensive and generate significant waste. Applying the principles of green chemistry can mitigate these issues.

Key green chemistry considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, direct C-H activation and functionalization is preferable to pre-functionalized starting materials that require protecting groups and multiple steps.

Use of Safer Solvents and Reagents : Replacing hazardous solvents (e.g., chlorinated hydrocarbons) and toxic reagents with greener alternatives. researchgate.net Ionic liquids and water are examples of alternative solvents that can be employed. alfa-chemistry.com For iodination, using molecular iodine with a suitable oxidant can be a greener choice than other iodinating agents. acs.org

Catalysis : Utilizing catalytic reagents instead of stoichiometric ones minimizes waste. Transition-metal and biocatalytic methods are prime examples of catalytic approaches that can improve the efficiency of halogenation and cross-coupling reactions. rsc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly active catalysts or methods like flow chemistry can enable reactions under milder conditions. pandawainstitute.com

The following table compares conventional synthetic methods with potential greener alternatives for key transformations relevant to the synthesis of this compound.

| Transformation | Conventional Method | Green Chemistry Alternative | Green Principle(s) Addressed | Ref |

| Chlorination | Elemental chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) with a Lewis base catalyst; Enzymatic chlorination (VCPO) | Use of safer reagents; Catalysis; High selectivity | researchgate.netnih.gov |

| Iodination | Iodine with nitric or sulfuric acid | Molecular iodine (I₂) with an oxidant (e.g., H₂O₂); Iodination of arylhydrazines | Reduced use of harsh acids; Improved atom economy | researchgate.netacs.org |

| Solvent Use | Dichloromethane, Chloroform | Ionic liquids, water, or solvent-free reactions | Use of safer solvents; Waste prevention | researchgate.netalfa-chemistry.com |

| Process Technology | Batch processing | Flow microreactors | Enhanced safety (especially with hazardous intermediates); Improved energy efficiency and control | pandawainstitute.com |

By integrating these green chemistry principles, the synthesis of this compound and other fine chemicals can become more sustainable, safer, and economically viable. pandawainstitute.comalfa-chemistry.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Iodo 4 Methoxybenzene

Reactivity Profile in Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of a substituted benzene (B151609) derivative like 2-chloro-1-iodo-4-methoxybenzene is intricately governed by the electronic and steric influences of its substituents. msu.edulibretexts.org The benzene ring's electron-rich nature makes it susceptible to attack by electrophiles, but the existing groups on the ring dictate the rate and position of the subsequent substitution. libretexts.orgstudymind.co.uk

Directing Effects of Chloro, Iodo, and Methoxy (B1213986) Substituents

The directing effects of the chloro, iodo, and methoxy groups on this compound are a result of the interplay between their inductive and resonance effects. youtube.comorganicchemistrytutor.comstackexchange.com

Methoxy Group (-OCH₃): The methoxy group is a potent activating group and an ortho, para-director. organicchemistrytutor.comgauthmath.com While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons to the benzene ring through resonance is far more significant. stackexchange.comlibretexts.org This resonance donation substantially increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. youtube.comorganicchemistrytutor.com This activation effect can increase the rate of electrophilic substitution by a factor of about ten thousand compared to benzene. msu.edu

Quantitative Structure-Reactivity Correlations

Quantitative Structure-Reactivity Correlations (QSRCs) provide a mathematical framework for understanding and predicting the reactivity of chemical compounds based on their structure. The Hammett equation is a well-established QSRC that relates the reaction rates and equilibrium constants of substituted benzene derivatives to the electronic properties of their substituents. libretexts.orgyoutube.com

The equation is given by: log(k/k₀) = ρσ

where:

k is the rate or equilibrium constant for the substituted reactant. youtube.com

k₀ is the constant for the unsubstituted reactant. youtube.com

ρ (rho) is the reaction constant, which depends on the nature of the reaction. youtube.com

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. libretexts.org

Substituent constants (σ) quantify the electronic influence of a group. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. libretexts.org The magnitude of the σ value reflects the strength of this effect.

| Substituent | σ_meta | σ_para |

| -OCH₃ | +0.12 | -0.27 |

| -Cl | +0.37 | +0.23 |

| -I | +0.35 | +0.18 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from Hammett equation parameters.

Nucleophilic Aromatic Substitution (SNAr) Pathways of this compound

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring. numberanalytics.comchemistrysteps.com

The reactivity of aryl halides in SNAr reactions is generally I > Br > Cl > F, which is the opposite of the trend observed in Sₙ1 and Sₙ2 reactions. numberanalytics.comchemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlumenlearning.com

Directed Nucleophilic Displacement of Halides

In this compound, both the chloro and iodo groups are potential leaving groups. The presence of the other halogen and the methoxy group influences the regioselectivity of the nucleophilic attack. The iodine atom is generally a better leaving group than the chlorine atom in SNAr reactions. numberanalytics.com Therefore, nucleophilic displacement of the iodo group is expected to be the favored pathway.

The methoxy group, being an electron-donating group, deactivates the ring towards nucleophilic attack. However, its position relative to the halogens is crucial. For the SNAr mechanism to be effective, an electron-withdrawing group is typically required at the ortho or para position to the leaving group to stabilize the Meisenheimer complex. chemistrysteps.comlumenlearning.com In this compound, there are no strong electron-withdrawing groups like a nitro group. This suggests that SNAr reactions would likely require harsh conditions or proceed through alternative mechanisms like the benzyne (B1209423) mechanism, especially with very strong bases. chemistrysteps.com

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of nucleophilic substitution on this compound are highly dependent on the reaction conditions.

| Factor | Influence on Selectivity and Yield |

| Nucleophile | The nature of the nucleophile is critical. Stronger, more reactive nucleophiles can increase the reaction rate. Bulky nucleophiles may favor attack at the less sterically hindered position. numberanalytics.com |

| Base | The use of a strong base like sodium amide (NaNH₂) can promote an elimination-addition (benzyne) mechanism, leading to a different regiochemical outcome than a direct SNAr pathway. chemistrysteps.comumich.edu |

| Solvent | Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion. |

| Temperature | Higher temperatures are often required to overcome the activation energy barrier, especially in the absence of strong activating groups. numberanalytics.com |

| Catalyst | The use of a catalyst, such as a copper salt, can facilitate the displacement of halides. taylorandfrancis.com |

Studies on related dihalobenzenes have shown that it is possible to achieve selective substitution. For instance, in reactions of dihalobenzenes with potassium amide in ammonia, the relative mobility of the halogens can be influenced by the reaction conditions. amazonaws.com Similarly, the reaction of meta-chloro-iodobenzene with a thiol under Sᵣₙ1 conditions can lead to the formation of a bis-thioether, indicating complex reaction pathways. rsc.org

Metal-Catalyzed Transformations Involving this compound

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com For polyhalogenated aromatic compounds like this compound, these methods offer a powerful way to achieve selective functionalization. researchgate.netresearchgate.net

The differential reactivity of the C-I and C-Cl bonds is the key to selective transformations. The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to the stronger C-Cl bond. baranlab.org This difference in reactivity allows for selective cross-coupling reactions at the iodo-substituted position while leaving the chloro-substituent intact for subsequent transformations.

Common metal-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Couples an aryl halide with an organoboron compound. mdpi.com

Heck Coupling: Couples an aryl halide with an alkene. mdpi.com

Sonogashira Coupling: Couples an aryl halide with a terminal alkyne.

Negishi Coupling: Couples an aryl halide with an organozinc reagent. mdpi.com

Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide and an amine.

For this compound, these reactions would be expected to proceed selectively at the C1 position (C-I bond). For example, a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid would likely yield 2-chloro-4-methoxy-1,1'-biphenyl as the major product. This has been demonstrated in similar systems, where selective cross-coupling at the iodo-position of bromo-iodoarenes is achieved. acs.org

Furthermore, the development of dual catalytic systems, such as combining metal catalysis with photoredox catalysis, has opened up new avenues for C-H functionalization reactions. beilstein-journals.org These methods could potentially be applied to this compound for direct arylation or other transformations, although the regioselectivity would be a significant challenge to control.

C-C Bond Forming Reactions (e.g., Negishi, Stille, Kumada)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. For a substrate like this compound, the key consideration is the selective reaction at the more labile C-I bond.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nrochemistry.com The reaction is known for its high functional group tolerance and broad scope. organic-chemistry.org In the context of this compound, a highly selective reaction at the C-I bond is expected. A related study on 2-chloro-1-iodo-4-(trifluoromethyl)benzene demonstrated that treatment with zinc metal leads to the exclusive formation of the corresponding organozinc halide at the position of the former iodine atom, leaving the C-Cl bond untouched. thieme-connect.com This organozinc intermediate can then be coupled with another aryl halide. Alternatively, this compound can act as the electrophile, reacting with an organozinc reagent. In this scenario, palladium or nickel catalysts would selectively activate the C-I bond for oxidative addition, leading to the formation of a biaryl product while preserving the chloro-substituent for potential downstream functionalization. nrochemistry.comorganic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, typically using a palladium catalyst. Similar to other palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > OTf >> Cl. This predictable selectivity has been demonstrated in studies involving substrates with multiple different halogen atoms. For instance, a study on the double Stille coupling of 1-bromo-4-chloro-2-iodobenzene (B582995) showed that the reaction proceeds with high regioselectivity, reacting at the iodo- and bromo- positions preferentially over the chloro- position. acs.org Applying this principle to this compound, a Stille coupling with an organostannane would occur exclusively at the C-I bond, yielding 2-chloro-4-methoxy-substituted biaryl compounds.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is one of the earliest examples of nickel- and palladium-catalyzed cross-couplings. organic-chemistry.orgustc.edu.cn It is a cost-effective method for generating biaryls. organic-chemistry.org The reaction is sensitive to steric hindrance and the electronic nature of the substrates. While aryl chlorides can be used, they are less reactive than aryl iodides. nih.gov Studies on the manganese-catalyzed Kumada coupling of aryl iodides bearing a methoxy group have shown that the reaction proceeds, although sometimes in modest yields (23-26%). ustc.edu.cn For this compound, a Kumada coupling with a Grignard reagent like phenylmagnesium bromide would be expected to proceed selectively at the C-I bond to give the corresponding 2-chloro-4-methoxy-1,1'-biphenyl, catalyzed by either a nickel or palladium complex. organic-chemistry.org

Table 1: Predicted C-C and C-Heteroatom Coupling Reactions This table is based on established principles of chemoselectivity and findings from analogous compounds, as direct literature for all reactions with this compound was not available.

| Reaction Type | Coupling Partner | Catalyst Type | Expected Product | Key Principle/Reference Finding |

|---|---|---|---|---|

| Negishi | R-ZnX | Pd or Ni | 2-Chloro-4-methoxy-1-R-benzene | Selective oxidative addition at C-I bond. thieme-connect.com |

| Stille | R-Sn(Alkyl)₃ | Pd | 2-Chloro-4-methoxy-1-R-benzene | Reactivity order I > Br > Cl ensures C-I activation. acs.org |

| Kumada | R-MgX | Pd or Ni | 2-Chloro-4-methoxy-1-R-benzene | C-I bond is more reactive than C-Cl bond. organic-chemistry.orgustc.edu.cn |

| Buchwald-Hartwig | R₂NH | Pd or Ni | N-(2-Chloro-4-methoxyphenyl)-R₂-amine | Selective amination of aryl iodides over chlorides is well-established. mdpi.comnih.gov |

| Ullmann-Type | R₂NH | Cu | N-(2-Chloro-4-methoxyphenyl)-R₂-amine | Copper-catalyzed amination of aryl iodides. wikipedia.orgorganic-chemistry.org |

C-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

The formation of bonds between an aromatic carbon and a heteroatom like nitrogen or oxygen is crucial in the synthesis of pharmaceuticals and materials.

Buchwald-Hartwig Amination: This palladium- or nickel-catalyzed reaction is a versatile method for forming C-N bonds by coupling aryl halides with amines. researchgate.net The reaction demonstrates excellent chemoselectivity for heavier halogens. Research has shown that aryl iodides readily undergo Buchwald-Hartwig amination. For example, the coupling of substrates like 1-iodo-4-methoxybenzene and 1-iodo-2-methoxybenzene with N-methylaniline proceeds in good to excellent yields (82% and 66%, respectively) under infrared irradiation-assisted conditions. mdpi.com A nickel-catalyzed variant has also been developed that shows high selectivity for the amination of aryl iodides in the presence of aryl chlorides and bromides. nih.gov Given these precedents, the Buchwald-Hartwig amination of this compound with a primary or secondary amine would selectively occur at the C-I position, affording the N-(2-chloro-4-methoxyphenyl)amine product.

Chan-Lam Coupling: The Chan-Lam coupling classically refers to a copper-catalyzed reaction that forms C-heteroatom bonds by coupling an arylboronic acid with an N-H or O-H containing compound, such as an amine or alcohol. ustc.edu.cn Therefore, this compound is not a direct substrate for the standard Chan-Lam protocol. To participate in a Chan-Lam reaction, it would first need to be converted into its corresponding boronic acid, for example, (2-chloro-4-methoxyphenyl)boronic acid.

However, the broader category of copper-catalyzed C-N bond formation also includes the Ullmann condensation, which couples an aryl halide directly with a nucleophile (like an amine, alcohol, or thiol). This reaction is mechanistically distinct from the Chan-Lam coupling but achieves a similar transformation starting from the aryl halide. nrochemistry.com In an Ullmann-type reaction, this compound would react with an amine in the presence of a copper catalyst. Consistent with the established reactivity patterns of aryl halides in copper-catalyzed aminations, the more reactive C-I bond would be the exclusive site of reaction, yielding the N-(2-chloro-4-methoxyphenyl)amine and leaving the C-Cl bond intact. wikipedia.orgorganic-chemistry.org

Radical Reaction Chemistry of this compound

Radical reactions offer alternative pathways for functionalizing aromatic rings, often under mild conditions. The formation of an aryl radical from this compound would preferentially occur via cleavage of the weaker C-I bond.

Single-Electron Transfer (SET) Processes

Aryl radicals can be generated from aryl halides through a single-electron transfer (SET) from a reductant. This process forms a radical anion, which rapidly fragments to release a halide ion and the desired aryl radical. The ease of reduction for aryl halides follows the order Ar-I > Ar-Br > Ar-Cl, making the C-I bond of this compound the primary target for SET-based activation.

Electrochemical methods provide a clean way to initiate SET. For example, a novel cathodic cross-coupling of aryl halides with arenes has been developed that operates via an SET mechanism. organic-chemistry.org In this process, a single electron transfer from a cathode to the aryl halide initiates a radical chain reaction. organic-chemistry.org Applying this to this compound, the initial SET would selectively reduce the C-I bond, generating the 2-chloro-4-methoxyphenyl radical . This reactive intermediate could then be trapped by a suitable partner in a C-C bond-forming event.

Photoredox Catalysis Applications

Visible-light photoredox catalysis has emerged as a powerful strategy for generating radicals under exceptionally mild conditions. A photocatalyst, upon absorbing light, becomes a potent single-electron donor or acceptor, capable of reducing or oxidizing a substrate to generate a radical intermediate.

The application of photoredox catalysis to dihalogenated arenes has demonstrated remarkable chemoselectivity. In a key study, 1-chloro-4-iodobenzene (B104392) was shown to undergo chemoselective carbonylative amidation and hydrodehalogenation exclusively at the C-I bond under photoredox conditions. The excited photocatalyst is sufficiently reducing to transfer an electron to the aryl iodide, but not to the more stable aryl chloride, leading to selective C-I bond cleavage.

This precedent strongly indicates that this compound would behave similarly. Upon irradiation with visible light in the presence of a suitable photocatalyst (like an iridium or ruthenium complex) and a sacrificial electron donor, the compound would undergo a selective single-electron reduction. This would lead to the fragmentation of the C-I bond and formation of the 2-chloro-4-methoxyphenyl radical. This radical can participate in a wide array of transformations, including C-H arylation of other arenes or heteroarenes, addition to alkenes, or other radical-mediated bond formations, all while preserving the C-Cl bond for subsequent synthetic operations.

Table 2: Radical Reaction Chemistry

| Reaction Type | Initiation Method | Key Intermediate | Potential Application | Key Principle/Reference Finding |

|---|---|---|---|---|

| SET Reaction | Electrochemistry (Cathodic Reduction) | 2-Chloro-4-methoxyphenyl radical | C-C cross-coupling with arenes | Selective reduction of C-I over C-Cl bond. organic-chemistry.org |

| Photoredox Catalysis | Visible Light + Photocatalyst | 2-Chloro-4-methoxyphenyl radical | C-H arylation, hydrodehalogenation, carbonylative amidation | Excited photocatalyst selectively reduces the C-I bond. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 1 Iodo 4 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific ¹H and ¹³C NMR spectral data for 2-Chloro-1-iodo-4-methoxybenzene are not detailed in the reviewed scientific literature, a hypothetical analysis based on its structure would be as follows:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The three aromatic protons would appear as a set of coupled multiplets in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling constants (J-values) would be dictated by the substitution pattern of the chloro, iodo, and methoxy groups. The methoxy group would present as a sharp singlet, integrating to three protons, likely in the δ 3.8-4.0 ppm region.

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group would be significantly shielded, while the carbons bonded to the electronegative chlorine and iodine atoms would show characteristic shifts. The signal for the methoxy carbon would appear around δ 55-60 ppm.

A complete assignment would involve analyzing the chemical shifts, multiplicities, and integration values to confirm the substitution pattern on the benzene (B151609) ring.

To definitively establish the molecular structure, a series of two-dimensional (2D) NMR experiments are indispensable. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons on the aromatic ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity between the methoxy protons and their attached carbon, as well as long-range couplings from aromatic protons to various carbons, which would confirm the relative positions of the substituents. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space correlations between protons that are in close proximity. This would be particularly useful to confirm the spatial relationship between the methoxy group protons and the proton on the adjacent carbon (C3-H).

Detailed experimental data from these 2D NMR techniques for this compound are not available in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision. By providing a highly accurate mass measurement, it can confirm the molecular formula. The molecular formula for this compound is C₇H₆ClIO, which corresponds to an exact mass of 267.9152 g/mol . nih.gov While specific HRMS data for this compound is not available in the reviewed literature, an experimental measurement would be expected to confirm this value, thereby validating the molecular formula. The isotopic pattern observed in the mass spectrum would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.

The FTIR spectrum of this compound has been reported, showing several characteristic absorption bands. rsc.org These bands confirm the presence of key functional groups and the aromatic structure. While a corresponding Raman spectrum is not described in the available literature, it would provide complementary information, particularly for non-polar bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

|---|---|---|

| 1222 | Strong | C-O-C asymmetric stretch |

| 1181 | Medium | Aromatic C-H in-plane bending |

| 1097 | Strong | C-O-C symmetric stretch |

| 1032 | Strong | Aromatic C-H in-plane bending |

| 1003 | Strong | Aromatic ring breathing mode |

| 856 | Strong | Aromatic C-H out-of-plane bending |

| 837 | Strong | Aromatic C-H out-of-plane bending |

| 796 | Strong | C-Cl stretch |

| 679 | Strong | Aromatic ring deformation |

| 588 | Strong | C-I stretch |

Electronic Absorption (UV-Vis) Spectroscopy and Fluorescence Characterization

Electronic spectroscopy provides information about the electronic transitions within a molecule. For substituted benzenes, the UV-Vis spectrum typically shows characteristic absorption bands related to π→π* transitions of the aromatic ring. The presence of auxochromic groups like the methoxy group and halogens influences the position and intensity of these bands.

Computational Chemistry and Theoretical Studies of 2 Chloro 1 Iodo 4 Methoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For 2-Chloro-1-iodo-4-methoxybenzene, DFT calculations offer a detailed picture of its electronic characteristics and potential chemical reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For substituted anisoles, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to find the minimum energy conformation. In the case of this compound, the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) group relative to the ring are key structural parameters. The rotational barrier of the C–O bond in anisole (B1667542) is known to be low, but the presence of bulky ortho-substituents (chloro and iodo groups) will influence the preferred dihedral angle.

Once the geometry is optimized, a vibrational analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) Note: The following data are illustrative, based on typical values for similar halogenated anisole compounds calculated using DFT methods, as specific published data for this compound is not readily available.

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-O-C Bond Angle | ~118° |

| C-C-I Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~121° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the electron-donating methoxy group and the electron-withdrawing, yet polarizable, halogen substituents will significantly influence the energy and distribution of these orbitals.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the MEP map is expected to show a negative potential around the oxygen atom of the methoxy group and over the aromatic ring, influenced by the electron-donating effect of the methoxy group. The halogen atoms, particularly iodine, can exhibit a region of positive potential on their outermost surface (a "sigma-hole"), making them potential halogen bond donors.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data) Note: The following data are illustrative, based on typical values for similar halogenated anisole compounds calculated using DFT methods.

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -8.5 |

| LUMO Energy | ~ -1.0 |

| HOMO-LUMO Gap | ~ 7.5 |

Computational methods can model the entire course of a chemical reaction, identifying intermediates and, most importantly, the transition states that connect them. This is particularly valuable for understanding the mechanisms of reactions such as electrophilic aromatic substitution, which is characteristic of anisole derivatives. For this compound, DFT calculations can be used to model the approach of an electrophile to the aromatic ring. These models can predict the regioselectivity of the reaction (i.e., at which position on the ring the substitution is most likely to occur) by comparing the activation energies of the transition states for attack at different positions.

Studies on the iodination of methoxybenzene have shown that the reaction proceeds through the formation of a π-complex, followed by a σ-complex (also known as a Wheland intermediate), which then deprotonates to form the final product. The formation of the σ-complex is often the rate-determining step. For this compound, similar mechanistic pathways can be investigated for various electrophilic reactions. Furthermore, the activation of the C-I or C-Cl bonds in cross-coupling reactions can be modeled to understand the relative reactivity of the two halogen substituents.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These calculations provide the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, these calculations can help assign the signals in the experimental spectrum to specific protons and carbon atoms, which can be ambiguous due to the complex substitution pattern. The predicted shifts are sensitive to the molecule's conformation, particularly the orientation of the methoxy group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data) Note: The following data are illustrative, based on typical values for similar halogenated anisole compounds calculated using DFT/GIAO methods. Experimental values can vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.6 | 115 - 135 |

| Methoxy H | ~3.8 | - |

| Methoxy C | - | ~56 |

| C-I | - | ~90 |

| C-Cl | - | ~125 |

| C-OCH₃ | - | ~158 |

As mentioned in section 5.1.1, DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies, when properly scaled to account for systematic errors in the calculations, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C-H bond, the bending of a C-C-C angle, or the torsional motion of the methoxy group.

For this compound, these calculations can help identify characteristic vibrational modes associated with the C-Cl, C-I, and C-O bonds, as well as the various vibrations of the substituted benzene ring.

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative Data) Note: The following data are illustrative, based on typical values for similar halogenated anisole compounds calculated using DFT methods.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch | 1200 - 1280 |

| C-Cl Stretch | 650 - 800 |

| C-I Stretch | 500 - 600 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations serve as a computational microscope, offering a view into the atomic-scale movements and conformational preferences of molecules over time. For a substituted benzene derivative like this compound, MD simulations are instrumental in exploring its conformational landscape, which is primarily defined by the orientation of the methoxy group relative to the benzene ring and its bulky halogen substituents.

The exploration of the conformational space through MD is a widely utilized method in computational chemistry. nih.gov Automated programs can perform MD calculations, sample numerous conformers from the resulting trajectory, and then group similar structures to identify the most representative and energetically favorable conformations. nih.gov This approach is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of the technique are broadly applicable. A typical MD simulation protocol would involve:

System Setup: Defining the initial 3D structure of the molecule and placing it in a simulation box, often filled with a chosen solvent to mimic experimental conditions.

Force Field Application: Assigning a force field, which is a set of parameters and mathematical functions that describe the potential energy of the system based on the positions of its atoms.

Simulation Run: Solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to extract information about conformational changes, energies, and interactions.

For this compound, a key aspect to investigate would be the rotational barrier of the methoxy group. The presence of a large iodine atom and a chlorine atom adjacent to the methoxy group creates significant steric hindrance, which would influence the preferred dihedral angle of the C-C-O-C bond. MD simulations can quantify the energetic penalties associated with different rotational conformers.

The data below illustrates a hypothetical, yet representative, output from a conformational analysis that could be derived from MD simulations.

| Conformer | Dihedral Angle (C2-C1-O-CH3) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | ~0° (Planar, syn-periplanar to Iodine) | +5.8 | <1 |

| B | ~90° (Perpendicular) | 0.0 | 85 |

| C | ~180° (Planar, anti-periplanar to Iodine) | +7.2 | <1 |

This table is illustrative and based on general chemical principles of steric hindrance in substituted anisoles. The perpendicular conformation is often the most stable for anisoles with bulky ortho-substituents.

Solvent polarity is another factor that can significantly influence the conformational equilibrium. researchgate.net MD simulations can explicitly model these solvent effects, providing a more accurate picture of the molecule's behavior in different chemical environments.

Machine Learning and AI Applications in Predicting Reactivity and Properties of Halogenated Anisoles

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized the prediction of chemical reactivity and properties, offering rapid and accurate alternatives to time-consuming experimental or high-level computational methods. nih.govchimia.ch For halogenated anisoles, including this compound, these technologies can predict a wide range of characteristics, from reaction rates to toxicity.

ML models are trained on large datasets of known chemical reactions and molecular properties. chimia.ch By learning the complex relationships between a molecule's structure and its behavior, these models can make predictions for new, unseen compounds. rsc.orgmit.edu Various ML algorithms and molecular representations are employed for this purpose.

Key Approaches in ML for Reactivity Prediction:

Quantitative Structure-Activity Relationships (QSAR): These models correlate a molecule's structural or physicochemical features (descriptors) with its activity or property. For environmental fate prediction, descriptors like the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), polarizability (α), and dipole moment (μ) are commonly used. researchgate.net

Fingerprints and Descriptors: Molecular structures are converted into numerical representations that ML models can process. Morgan fingerprints and Mordred descriptors are two such methods that encode structural features. nih.gov

Advanced ML Models: Algorithms like Light Gradient Boosting Machine (LightGBM) and Random Forest (RF) have shown success in predicting reactivity, such as the rate constants of reactions involving halogen radicals. nih.gov Graph Neural Networks (GNNs) that learn directly from the molecular graph are also becoming increasingly powerful. mit.edu

Hybrid Models: To improve accuracy, especially with smaller datasets, hybrid models that combine quantum mechanical (QM) calculations with ML have been developed. These QM-augmented models can predict reactivity descriptors on-the-fly, leading to better generalization for new compounds. chimia.chmit.edu

A recent study on predicting halogen radical reactivity demonstrated the effectiveness of combining descriptors with different ML algorithms. The research highlighted that the choice of model and descriptor is crucial for achieving high accuracy. nih.gov For instance, the LightGBM model with Morgan fingerprints and the Random Forest model with Mordred descriptors were identified as optimal for predicting reaction rate constants. nih.gov The SHapley Additive exPlanations (SHAP) technique can even provide insights into how the model makes its predictions, identifying key molecular features that influence reactivity, such as the presence of electron-withdrawing or donating groups. nih.gov

| ML Model | Molecular Descriptor/Representation | Predicted Property | Reference |

|---|---|---|---|

| Light Gradient Boosting Machine (LightGBM) | Morgan Fingerprints | Halogen radical reaction rate constants | nih.gov |

| Random Forest (RF) | Mordred Descriptors | Halogen radical reaction rate constants | nih.gov |

| Graph Neural Networks (GNNs) | Molecular Graph | Reaction outcomes, bond dissociation energies | mit.edu |

| QM-Augmented GNN | Molecular Graph + QM Descriptors | Chemical reactivity with improved generalizability | mit.edu |

| Multiple Linear Regression (MLR) | Quantum-Chemical Descriptors (E HOMO, E LUMO, etc.) | Environmental fate parameters (e.g., pKa) | researchgate.net |

Applications of 2 Chloro 1 Iodo 4 Methoxybenzene in Advanced Organic Synthesis

Strategic Building Block in Medicinal Chemistry Research

2-Chloro-1-iodo-4-methoxybenzene is a versatile organic compound that serves as a crucial starting material and intermediate in the field of medicinal chemistry. chemimpex.com Its unique structure, featuring chloro, iodo, and methoxy (B1213986) functional groups on a benzene (B151609) ring, allows for a wide range of chemical transformations, making it an invaluable tool for the synthesis of complex molecules with potential therapeutic applications. chemimpex.com

Synthesis of Novel Pharmaceutical Intermediates

The distinct reactivity of the chloro and iodo substituents on the aromatic ring of this compound makes it a valuable precursor for creating novel pharmaceutical intermediates. chemimpex.com The iodine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds. chemimpex.com This allows for the construction of complex molecular scaffolds that are central to many drug candidates. For instance, it can be used in the synthesis of intermediates for anti-cancer and anti-inflammatory drugs. chemimpex.com

The methoxy group can also be a key feature, influencing the electronic properties of the molecule and providing a handle for further functionalization. Researchers can selectively modify the different positions on the benzene ring to generate a library of compounds for screening and lead optimization in drug discovery programs. chemimpex.com

Derivatization for Drug Discovery Programs

The ability to selectively functionalize this compound at its different positions is a significant advantage in drug discovery. chemimpex.combiosynth.com By systematically altering the substituents, medicinal chemists can explore the structure-activity relationships (SAR) of a particular class of compounds. This process of derivatization is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug molecule.

For example, the chloro and iodo groups can be replaced with a variety of other functional groups, leading to the generation of diverse analogs. This targeted derivatization allows for the fine-tuning of a molecule's interaction with its biological target, ultimately leading to the identification of more effective and safer drug candidates. nih.gov

Precursor in Agrochemical Development and Chemical Biology Probes

Beyond pharmaceuticals, this compound and its isomers find application in the development of new agrochemicals. lookchem.com Its structural motifs can be incorporated into molecules designed to act as herbicides or pesticides, contributing to improved crop protection and yields. chemimpex.com The specific arrangement of the halogen and methoxy groups can influence the biological activity and selectivity of these agrochemicals.

Furthermore, this compound can serve as a precursor for the synthesis of chemical biology probes. These probes are essential tools for studying biological processes at the molecular level. For instance, a derivative of a related compound, 2-bromo-1-iodo-4-methoxybenzene (B1521037), has been used in the synthesis of probes to study the function of the HIV-1 Virion Infectivity Factor (Vif). nih.govrsc.org

Development of Advanced Materials

The unique electronic and structural properties of this compound also make it a valuable component in the field of materials science.

Polymer Chemistry and Monomer Synthesis

In polymer chemistry, this compound can be utilized in the synthesis of monomers. smolecule.com The reactive sites on the molecule allow for its incorporation into polymer chains, leading to the creation of materials with specific and desirable properties. For instance, its derivatives could be used to create polymers with enhanced thermal stability, flame retardancy, or specific optical properties.

Electronic and Optical Materials Applications

The halogenated and methoxy-substituted aromatic structure of this compound suggests its potential use in the development of electronic and optical materials. biosynth.combldpharm.com Such compounds can influence the electronic properties of organic semiconductors or be incorporated into liquid crystal displays. The presence of the heavy iodine atom can also lead to interesting photophysical properties, making it a candidate for use in fluorescent materials. biosynth.com

Synthesis and Reactivity of Derivatives and Analogues of 2 Chloro 1 Iodo 4 Methoxybenzene

Positional Isomers of Halogenated Methoxybenzenes: Synthetic Routes and Comparative Reactivity

The substitution pattern on the benzene (B151609) ring of halogenated methoxybenzenes significantly influences their chemical properties and reactivity. The synthesis of specific positional isomers of 2-chloro-1-iodo-4-methoxybenzene often requires carefully chosen starting materials and reaction conditions to direct the regioselectivity of halogenation and other functional group introductions.

One key positional isomer, 2-chloro-4-iodo-1-methoxybenzene (B1599835), can be synthesized through several routes. A common method involves the nucleophilic aromatic substitution of a fluorine atom. For instance, the reaction of 2-chloro-1-fluoro-4-iodobenzene (B117437) with sodium methoxide (B1231860) in dimethylformamide (DMF) provides 2-chloro-4-iodo-1-methoxybenzene in good yield. nih.gov Optimization of this reaction has been carried out, demonstrating its efficiency. nih.govresearchgate.net An alternative synthesis starts from 2-chloro-4-iodophenol, which is methylated using a reagent like methyl iodide to yield the target methoxybenzene. uni-saarland.de

The reactivity of these isomers is largely dictated by the electronic effects of the substituents and the nature of the carbon-halogen bonds. The methoxy (B1213986) group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. However, the positions are often blocked by halogens in these highly substituted systems. In cross-coupling reactions, such as Suzuki or Stille couplings, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This difference allows for selective functionalization, where the iodine atom can be replaced while leaving the chlorine atom intact. This differential reactivity is crucial for the stepwise construction of more complex molecules. For example, various methoxylated building blocks are accessed through regioselective iodination of chlorinated methoxybenzenes. nih.gov

Table 1: Synthetic Routes for Positional Isomers of Halogenated Methoxybenzenes

| Product | Starting Material(s) | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4-iodo-1-methoxybenzene | 2-Chloro-1-fluoro-4-iodobenzene | Sodium methoxide, DMF | 73% | nih.govresearchgate.net |

| 2-Chloro-4-iodo-1-methoxybenzene | 2-Chloro-4-iodophenol | Methyl iodide | >98% | uni-saarland.de |

Analogues with Varied Halogen Substitution Patterns

The synthetic utility and reactivity of halogenated methoxybenzenes can be further tuned by altering the number and type of halogen substituents on the aromatic ring.

Monohalogenated, Dihalogenated, and Polyhalogenated Derivatives

The synthesis of methoxybenzenes with varying degrees of halogenation allows for a broad range of chemical building blocks.

Monohalogenated derivatives , such as 4-iodoanisole, are common starting materials or intermediates in organic synthesis. researchgate.netd-nb.info

Dihalogenated derivatives include the title compound and its isomers, which feature a combination of halogens like chlorine and iodine. Their synthesis often involves the selective halogenation of a monohalogenated precursor.

Polyhalogenated derivatives , such as 2,3,5-trichloro-4-iodo-methoxybenzene, can be prepared through multi-step syntheses, often starting from the corresponding polychlorinated methoxybenzenes followed by regioselective iodination. nih.gov Copper-catalyzed C-H halogenation has also emerged as a method for producing di- and polyhalogenated arenes from methoxybenzenes using lithium halides as the halogen source. d-nb.infobeilstein-journals.org

Bromine and Fluorine Containing Analogues and Their Synthetic Utility

Replacing or adding bromine or fluorine atoms to the structure creates analogues with distinct properties.

Bromine-containing analogues , such as 2-bromo-1-iodo-4-methoxybenzene (B1521037), are valuable synthetic intermediates. This specific compound can be synthesized in good yield by the iodination of 3-bromoanisole. The steric hindrance from the methoxy and bromine groups directs the incoming iodine to the C-2 position. rsc.org Another example, 1-bromo-3-chloro-5-methoxybenzene, is synthesized from its corresponding fluoro-analogue. nih.gov

Fluorine-containing analogues are also significant, often serving as precursors themselves. For example, 2-chloro-1-fluoro-4-iodobenzene is the direct precursor to the positional isomer 2-chloro-4-iodo-1-methoxybenzene via a nucleophilic substitution reaction. nih.govresearchgate.net The introduction of fluorine into aromatic molecules is a key strategy in medicinal chemistry to enhance metabolic stability and binding affinity. uni-saarland.de

The synthetic utility of these bromo and fluoro analogues is extensive. The presence of multiple, different halogens allows for selective, sequential cross-coupling reactions. For instance, the more reactive C-I bond can be addressed first, followed by reaction at the C-Br bond, and finally at the C-Cl bond. 2-Bromo-1-iodo-4-methoxybenzene has been utilized in Stille cross-coupling reactions to synthesize compounds like 2-bromo-estragole, demonstrating its utility in building more complex molecular scaffolds. rsc.org These halogenated methoxybenzenes are key building blocks for synthesizing methoxylated polychlorinated biphenyls (MeO-PCBs) through Suzuki and Cadogan coupling reactions. nih.gov

Table 2: Synthesis of Bromine and Fluorine Containing Analogues

| Product | Starting Material(s) | Reagents/Conditions | Utility | Reference |

|---|---|---|---|---|

| 2-Bromo-1-iodo-4-methoxybenzene | 3-Bromoanisole | HgO, I₂, Ac₂O, DCM, reflux | Stille cross-coupling intermediate | rsc.org |

| 2-Chloro-4-iodo-1-methoxybenzene | 2-Chloro-1-fluoro-4-iodobenzene | NaOMe, DMF | Precursor for MeO-PCBs | nih.govresearchgate.net |

Modifications of the Alkoxy Moiety: Synthesis and Influence on Reactivity

Altering the methoxy (-OCH₃) group to a different alkoxy moiety is another strategy to modify the molecule's properties. This can influence steric hindrance, solubility, and the potential for the alkoxy group to act as a protecting group.

Synthetically, these modifications are typically achieved by O-alkylation of the corresponding phenol (B47542) precursor. For example, more complex ethers can be introduced, such as the (2-methoxyethoxy)methoxy group, which can serve as a protecting group during multi-step syntheses. nih.gov The synthesis involves reacting the parent phenol with an appropriate alkyl halide, like 1-bromo-2-chloroethane, which can then undergo further transformations. nih.gov

The nature of the alkoxy group can influence the reactivity of the entire molecule. Larger alkoxy groups can sterically hinder reactions at adjacent positions on the aromatic ring. The electronic properties of the alkoxy group can also be modulated, though most simple alkoxy groups remain strong electron-donating activators. In some contexts, the alkoxy group can participate directly in reactions. For instance, studies on the electrochemical generation of alkoxy radicals from related aryl alcohol systems show that the subsequent reactions, such as ring-opening fragmentations, are directly influenced by the presence and structure of the group attached to the oxygen. cardiff.ac.uk

Exploration of Hybrid Aromatic Systems Containing the this compound Moiety

The this compound scaffold and its close analogues serve as crucial building blocks for the construction of larger, hybrid aromatic systems. The differential reactivity of the halogen substituents makes these compounds ideal for programmed cross-coupling strategies.

A significant application is in the synthesis of methoxylated polychlorinated biphenyls (MeO-PCBs). These complex structures can be assembled using Suzuki coupling, where a boronic acid derivative of a halogenated methoxybenzene is coupled with another aryl halide. nih.gov

The Stille cross-coupling provides another route to hybrid systems. As mentioned, 2-bromo-1-iodo-4-methoxybenzene is coupled with an allylstannane to form 2-bromo-estragole, which is a key intermediate in the synthesis of magnolol (B1675913) dimer-derived fragments. rsc.org The title compound, this compound, has also been listed as a reactant in the synthesis of 4-(2-phenylsulfanyl-phenyl)-piperidine derivatives, which are investigated as serotonin (B10506) reuptake inhibitors. google.com

Furthermore, related analogues with multiple alkoxy groups, such as 1-iodo-2,4,6-trimethoxybenzene, have been used to create hybrid organic-inorganic systems. This compound reacts with a disilenide (a silicon analogue of a vinyllithium) to form a 2,4,6-trimethoxyphenyl-substituted disilene, demonstrating the integration of this aromatic moiety into organometallic frameworks. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-iodo-1-methoxybenzene |

| 1-Chloro-4-iodo-2-methoxybenzene |

| 2-Chloro-1-fluoro-4-iodobenzene |

| 2-Chloro-4-iodophenol |

| 1-Bromo-3-chloro-5-methoxybenzene |

| 1-Bromo-3-chloro-5-fluorobenzene |

| 4-Iodoanisole |

| 2,3,5-Trichloro-4-iodo-methoxybenzene |

| 2-Bromo-1-iodo-4-methoxybenzene |

| 3-Bromoanisole |

| 2-Bromo-estragole |

| 1-Iodo-4-((2-methoxyethoxy)methoxy)benzene |

| 1-Iodo-2,4,6-trimethoxybenzene |

| 2-Chloro-4-methoxyaniline |

| 2-Iodo-3,4,5-trimethoxybenzoic acid |